molecular formula C12H9BrOS B078873 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone CAS No. 10531-43-8

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Cat. No. B078873
CAS RN: 10531-43-8
M. Wt: 281.17 g/mol
InChI Key: BOIAFAJKOBVLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of similar brominated compounds often involves halogenation reactions. For instance, α-bromo chalcones containing a thiophene ring are prepared by condensing 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination with bromine (Budak & Ceylan, 2009). This methodology can be adapted for synthesizing 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis Molecular structure analysis typically involves computational and spectroscopic methods to determine the geometry, electronic distribution, and interactions within a molecule. For compounds with similar complexity, techniques such as FT-IR, NMR, and X-ray crystallography are employed to elucidate their structure. For example, the molecular structure and vibrational assignments of related compounds have been investigated, revealing insights into their geometric and electronic features (Mary et al., 2015).

Scientific Research Applications

Synthesis and Characterization

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone and its derivatives have been synthesized and characterized, indicating its utility in creating α-bromo chalcones containing 2-thiene ring. These compounds are prepared through condensation reactions followed by bromination and dehydrobromination, showcasing their potential in chemical synthesis and modification for various applications (Budak & Ceylan, 2009).

Biomedical Applications

In biomedical research, derivatives of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone have been investigated for their biological activities. For instance, compounds synthesized from phenacyl bromide derivatives showed potential as cholinesterase inhibitors, suggesting applications in treating diseases related to the cholinergic system, such as Alzheimer's disease (Abu Mohsen et al., 2014).

Interaction with Amines

The compound's interaction with amines to synthesize di(2-thienyl)azolo[a]pyridinium derivatives indicates its versatility in forming complex heterocyclic compounds. These interactions and the subsequent formation of quaternary salts leading to cyclized products highlight its importance in the development of novel chemical entities with potential application in material science and pharmacology (Potikha et al., 2010).

Anti-inflammatory Activities

Additionally, the synthesis of novel thienochromene derivatives from related bromoethanone compounds demonstrates the compound's potential in creating anti-inflammatory agents. These synthesized compounds have shown promising anti-inflammatory activities, suggesting their use in developing new therapeutic agents for inflammation-related conditions (Ouf et al., 2015).

Anticancer and Antibacterial Applications

Further studies on novel thieno[2, 3-d]pyrimidines and their antibacterial activity, synthesized from related bromoethanone compounds, underline the potential of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone derivatives in contributing to the development of new antimicrobial and anticancer drugs. These studies demonstrate the compound's utility in synthesizing structurally diverse molecules with significant biological activities (Salahuddin et al., 2009).

Safety And Hazards

No specific safety and hazard information for “2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone” was found.


Future Directions

There is no available information on the future directions of “2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone”.


properties

IUPAC Name

2-bromo-1-(5-phenylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIAFAJKOBVLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379978
Record name 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

CAS RN

10531-43-8
Record name 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-acetyl-5-phenylthiophene (11.7 g, 0.058 mole), described in Examples 1 and 2, in 100 ml of glacial acetic acid is treated dropwise with bromine (9.3 g, 0.058 mole). The mixture is stirred for 1/2 hr, poured into cold water and extracted with chloroform. The extract is washed with water, 5% NaHCO3 and brine, dried (K2CO3) and concentrated to give a yellow solid. The solid is subjected to chromatography on silica gel to give bromomethyl 5-phenyl-2-thienyl ketone (ArCOCHR2Y; Ar is 5-phenyl-2-thienyl, R2 = H and Y = Br); mp 114° C.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.